tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate
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Overview
Description
tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl ring, and a fluorinated benzo[k]phenanthridin moiety
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Scientific Research Applications
tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its high photoluminescent quantum yield and excellent compatibility with solution-processing methods.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Materials Science: Its incorporation into polymers and other materials can enhance their mechanical and thermal properties
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom and the cyclopropyl ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and fluorinated benzo[k]phenanthridin derivatives. Compared to these compounds, tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate exhibits unique properties such as higher solubility, better photoluminescent efficiency, and enhanced stability . Some similar compounds include:
- tert-Butyl benzoate
- Fluorinated phenanthridin derivatives
- Cyclopropyl-substituted aromatic compounds .
Properties
Molecular Formula |
C29H32FNO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl (3R,5S)-5-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)14-18(32)13-25(33)22-15-23-27(19-11-10-17(30)12-21(19)22)20-6-4-5-7-24(20)31-28(23)16-8-9-16/h4-7,10-12,16,18,22,25,32-33H,8-9,13-15H2,1-3H3/t18-,22+,25+/m1/s1 |
InChI Key |
KBAOSLAGHSWZJG-MOADCYBESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H]([C@H]1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C1CC2=C(C3=C1C=C(C=C3)F)C4=CC=CC=C4N=C2C5CC5)O)O |
Origin of Product |
United States |
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